Tdbtu

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: TDBTU is synthesized by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazine with tetramethyluronium tetrafluoroborate under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or dimethylformamide and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for peptide synthesis .

化学反応の分析

Types of Reactions: TDBTU primarily undergoes coupling reactions, where it facilitates the formation of peptide bonds between amino acids. It is also involved in the synthesis of esters and amides from carboxylic acids .

Common Reagents and Conditions: The coupling reactions involving this compound typically use solvents like dimethylformamide or dichloromethane. Common reagents include N,N-diisopropylethylamine and 1-hydroxybenzotriazole, which help in minimizing racemization during the coupling process .

Major Products Formed: The major products formed from reactions involving this compound are peptides, esters, and amides. These products are crucial in various fields, including pharmaceuticals and biotechnology .

科学的研究の応用

TDBTU (O-3,4-Dihydro-4-oxo-1,2,3-benzotriazine-3yl-1,1,3,3-tetramethyluronium tetrafluoroborate) is a coupling reagent extensively used in scientific research, especially in peptide synthesis. It facilitates the formation of peptide bonds, linking individual amino acids into a peptide chain, and affects the biochemical pathway of peptide synthesis. this compound's ability to form peptide bonds with minimal epimerization makes it suitable for synthesizing complex peptides and proteins.

Biochemical Analysis

Biochemical Properties this compound plays a crucial role in biochemical reactions, particularly in the coupling of peptide fragments. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds and produces significantly less epimerization compared to other common coupling reagents like PyBOP, HBTU, and HATU.

Cellular Effects The effects of this compound on cells and cellular processes primarily relate to its role in peptide synthesis. By facilitating the formation of peptide bonds, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The efficient synthesis of peptides and proteins using this compound can impact cellular processes by providing the necessary building blocks for various cellular functions.

Chemical Reactions Analysis

Types of Reactions this compound primarily undergoes coupling reactions, where it facilitates the formation of peptide bonds between amino acids. It is also involved in the synthesis of esters and amides from carboxylic acids.

Common Reagents and Conditions The coupling reactions involving this compound typically use solvents like dimethylformamide or dichloromethane. Common reagents include N,N-diisopropylethylamine and 1-hydroxybenzotriazole, which help minimize racemization during the coupling process.

Major Products Formed The major products formed from reactions involving this compound are peptides, esters, and amides, which are crucial in various fields, including pharmaceuticals and biotechnology.

Scientific Research Applications

This compound is extensively used in scientific research, particularly in the field of peptide synthesis. Its ability to form peptide bonds with minimal epimerization makes it ideal for synthesizing complex peptides and proteins. In biology and medicine, this compound is used to create peptide-based drugs and diagnostic tools, and in the industrial sector, it is employed in the production of various biopolymers and materials.

Case Study: Synthesis of Nonapeptide SK&F 107647

作用機序

TDBTU acts as a coupling reagent by activating carboxylic acids to form reactive intermediates, which then react with amines to form peptide bonds. The molecular targets of this compound are the carboxyl and amino groups of amino acids, and the pathways involved include the formation of O-acylisourea intermediates .

類似化合物との比較

Similar Compounds:

- O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (HBTU)

- O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)

- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Uniqueness: TDBTU is unique in its ability to produce significantly less epimerization compared to other coupling reagents like PyBOP, HBTU, and HATU. This makes it particularly valuable in the synthesis of peptides where maintaining stereochemistry is crucial .

生物活性

Tdbtu, a compound belonging to the class of benzotriazine analogues, has garnered attention for its potential biological activities, particularly in the context of HIV latency reversal. This article delves into the biological mechanisms, structure-activity relationships (SAR), and relevant case studies that highlight the efficacy of this compound.

Overview of this compound

This compound (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) is a coupling reagent that has been investigated for its role in enhancing biological activity through modulation of cellular pathways. Its primary mechanism involves the inhibition of SUMOylation, a post-translational modification that affects protein function and stability.

The biological activity of this compound is primarily attributed to its ability to inhibit the SUMOylation of STAT5 (Signal Transducer and Activator of Transcription 5). This inhibition leads to increased phosphorylation and transcriptional activity of STAT5, which is crucial for reactivating latent HIV in CD4 T cells.

Key Findings:

- This compound has been shown to significantly enhance the levels of phosphorylated STAT5 (pSTAT5) in a dose-dependent manner.

- The compound's activity is reversible; removal of this compound results in a decrease in pSTAT5 levels back to baseline.

- Stability tests indicate that this compound maintains its activity over extended periods in vitro, demonstrating potential for therapeutic applications.

Structure-Activity Relationship (SAR)

A systematic analysis involving over 40 benzotriazine analogues was conducted to elucidate the essential structural features that contribute to their biological activity. The following table summarizes key findings from SAR studies:

| Compound | Activity Level | Toxicity | Mechanism |

|---|---|---|---|

| HODHBt | High | None | Inhibits STAT5 SUMOylation |

| BIN003 | Moderate | Low | Inhibits STAT5 SUMOylation |

| This compound | Similar to HODHBt | None | Inhibits STAT5 SUMOylation |

| BIN0024 | Partial | Yes | Inhibits STAT5 SUMOylation |

Case Studies

- HIV Reactivation Study : In a study involving primary CD4 T cells, this compound was found to reactivate latent HIV effectively by enhancing IL-2-mediated STAT5 activation. The results indicated that treatment with this compound led to a four-fold increase in STAT5 transcriptional activity compared to controls.

- Dose-Response Analysis : A dose-response study demonstrated that increasing concentrations of this compound resulted in a corresponding increase in pSTAT5 levels. This relationship underscores the potential for dose optimization in therapeutic applications aimed at HIV latency reversal.

- Toxicity Assessment : Evaluations conducted on various analogues indicated that while some compounds exhibited toxicity at higher concentrations, this compound maintained a favorable safety profile with no observed cytotoxic effects at effective dosages.

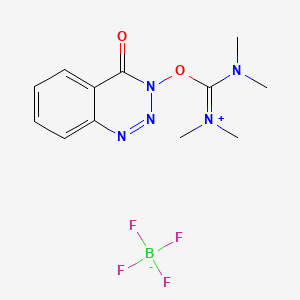

特性

IUPAC Name |

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O2.BF4/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBCPCIJLQTYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447016 | |

| Record name | TDBTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125700-69-8 | |

| Record name | TDBTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was TDBTU chosen as a coupling reagent for the synthesis of the nonapeptide SK&F 107647?

A: The selection of a suitable coupling reagent is crucial in peptide synthesis to ensure efficient peptide bond formation while minimizing unwanted side reactions, particularly racemization. The research highlights that this compound was chosen as the optimal coupling reagent due to its ability to minimize epimerization during the crucial fragment coupling step. [] Epimerization, if significant, would lead to a mixture of peptides with altered stereochemistry, impacting the purity and potentially the biological activity of the final product.

Q2: What are the advantages of using a convergent synthetic strategy like the '3+2' route for peptide synthesis, as mentioned in the research paper?

A: Convergent synthesis, as opposed to linear synthesis, involves the separate preparation and subsequent coupling of larger peptide fragments. The '3+2' route, as the name suggests, involved the coupling of a tripeptide and another tripeptide segment to form the desired nonapeptide. [] This approach offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。